3-Amino-1,7-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride
Overview
Description
“3-Amino-1,7-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride” is a chemical compound with the CAS Number: 1332528-33-2. It has a linear formula of C10 H12 N2 O . Cl H . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H12N2O.ClH/c1-6-4-3-5-7-8(11)10(13)12(2)9(6)7;/h3-5,13H,11H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 212.68 . It is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Reactions
The compound's utility in chemical synthesis and labeling is highlighted by its involvement in the preparation of biochemical labeling reagents. For instance, the synthesis and characterization of a dimeric derivative of the undecagold cluster complex, which involves acylation to leave a single free amino group per dimer, showcases its potential in labeling biological macromolecules for electron microscopic analysis (Yang & Frey, 1984). Similarly, investigations into the reactivity of 2-substituted indoles reveal that they can undergo reactions to form o-aminophenylpyrazoles or 3-aminoindoles depending on the substituent size, demonstrating the compound's versatility in synthetic organic chemistry (Dave & Warnhoff, 1976).
Biological and Histochemical Applications
The compound's role extends to biological applications, particularly in histochemical analyses. A study detailed the acid catalysis of the formaldehyde condensation reaction for the histochemical demonstration of tryptamines and phenylethylamines, indicating its utility in enhancing fluorescence yield for specific biochemical compounds, thereby aiding in their detection and analysis (Björklund & Stenevi, 1970).
Oligomerization and Chemical Properties
Research on the oligomerization of indole derivatives in acidic conditions, such as the study on Indole-3-carbinol, provides insights into the compound's chemical behavior and the formation of various oligomeric products. This information is crucial for understanding its potential applications in developing new chemical entities or materials (Grose & Bjeldanes, 1992).
Novel Reagents and Synthesis Techniques
The development of novel reagents for protecting carboxylic acids showcases another application of related compounds, underscoring their significance in synthetic methodologies that enhance the efficiency and selectivity of chemical reactions (Arai et al., 1998).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Properties
IUPAC Name |
3-amino-1,7-dimethyl-3H-indol-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c1-6-4-3-5-7-8(11)10(13)12(2)9(6)7;/h3-5,8H,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWDOYTVWFIKFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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